Cas no 83-24-9 (2,5-dimethyl-1-phenyl-1H-pyrrole)

2,5-dimethyl-1-phenyl-1H-pyrrole structure
83-24-9 structure
Produktname:2,5-dimethyl-1-phenyl-1H-pyrrole
CAS-Nr.:83-24-9
MF:C12H13N
MW:171.238322973251
MDL:MFCD00022464
CID:81711
PubChem ID:66518

2,5-dimethyl-1-phenyl-1H-pyrrole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,5-Dimethyl-1-phenylpyrrole
    • 1-Phenyl-2,5-dimethylpyrrole
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole
    • 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
    • Pyrrole, 2,5-dimethyl-1-phenyl-
    • JNXIFVSGXLGULI-UHFFFAOYSA-N
    • NSC163170
    • Pyrrole,5-dimethyl-1-phenyl-
    • KUC109839N
    • 1H-Pyrrole,5-dimethyl-1-phenyl-
    • 1-Phenyl-2,5-dimethyl-1H-pyrrole
    • STK197115
    • SBB061908
    • VP60073
    • 2,5-Dimethyl-1-phenyl-1H-
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole (ACI)
    • Pyrrole, 2,5-dimethyl-1-phenyl- (6CI, 7CI, 8CI)
    • 2,5-Dimethyl-N-phenylpyrrole
    • N-Phenyl-2,5-dimethylpyrrole
    • NSC 163170
    • NSC-163170
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole #
    • D92139
    • EN300-153598
    • KSC-248-048
    • SCHEMBL65301
    • G3AC4XDN4A
    • EINECS 201-461-2
    • InChI=1/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H
    • FS-3924
    • 83-24-9
    • OSM-S-25
    • FT-0610425
    • MFCD00022464
    • AM20041224
    • Z55669103
    • NS00038243
    • P1615
    • AKOS000285561
    • UNII-G3AC4XDN4A
    • DTXSID2058889
    • DB-056699
    • DTXCID7048328
    • 2,5-dimethyl-1-phenyl-1H-pyrrole
    • MDL: MFCD00022464
    • Inchi: 1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
    • InChI-Schlüssel: JNXIFVSGXLGULI-UHFFFAOYSA-N
    • Lächelt: C1C=CC(N2C(C)=CC=C2C)=CC=1
    • BRN: 124370

Berechnete Eigenschaften

  • Genaue Masse: 171.10500
  • Monoisotopenmasse: 171.105
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 151
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: 3.1
  • Topologische Polaroberfläche: 4.9

Experimentelle Eigenschaften

  • Farbe/Form: Unsicher
  • Dichte: 0.96
  • Schmelzpunkt: 51-52 °C
  • Siedepunkt: 155-160°C 15mm
  • Flammpunkt: 155-160°C/15mm
  • Brechungsindex: 1.519
  • PSA: 4.93000
  • LogP: 3.09410
  • Löslichkeit: Unsicher.
  • Dampfdruck: 0.0±0.5 mmHg at 25°C

2,5-dimethyl-1-phenyl-1H-pyrrole Sicherheitsinformationen

2,5-dimethyl-1-phenyl-1H-pyrrole Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,5-dimethyl-1-phenyl-1H-pyrrole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB116259-25 g
2,5-Dimethyl-1-phenylpyrrole, 98%; .
83-24-9 98%
25g
€132.50 2023-05-10
Enamine
EN300-153598-0.05g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 95%
0.05g
$19.0 2023-02-14
Enamine
EN300-153598-2.5g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 95%
2.5g
$75.0 2023-02-14
eNovation Chemicals LLC
D756707-25g
2,5-DIMETHYL-1-PHENYLPYRROLE
83-24-9 98.0%
25g
$185 2024-06-07
Enamine
EN300-153598-1.0g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 95%
1g
$0.0 2023-06-07
eNovation Chemicals LLC
D756707-100g
2,5-Dimethyl-1-phenylpyrrole
83-24-9 98.0%
100g
$675 2023-09-04
Cooke Chemical
A3537612-1G
2,5-Dimethyl-1-phenylpyrrole
83-24-9 >98.0%(GC)
1g
RMB 120.80 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155233-100g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 >98.0%(GC)
100g
¥4199.90 2023-09-03
abcr
AB116259-50g
2,5-Dimethyl-1-phenylpyrrole, 98%; .
83-24-9 98%
50g
€202.50 2024-06-11
Fluorochem
011158-1g
2,5-Dimethyl-1-phenylpyrrole
83-24-9 >98.0%(GC)
1g
£10.00 2022-02-28

2,5-dimethyl-1-phenyl-1H-pyrrole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Ascorbic acid ;  1 h, 70 °C
Referenz
Ascorbic acid as a multifunctional hydrogen bonding catalyst for Paal-Knorr synthesis of N-substituted mono- and bis-pyrroles: experimental and theoretical aspects
Ghaemi, Amin; et al, Research on Chemical Intermediates, 2023, 49(9), 4087-4102

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Benzenesulfonic acid, 3-phosphono-, zirconium(4+) salt, hydrate (2:1:?) ;  2 h, rt
Referenz
Layered zirconium phosphate and phosphonate as heterogeneous catalyst in the preparation of pyrroles
Curini, Massimo; et al, Tetrahedron Letters, 2003, 44(20), 3923-3925

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: (TB-5-13)-Bis(N-methylmethanaminato)[N-methyl-N-[(1H-pyrrol-2-yl-κN)methyl]-1H-p… Solvents: Toluene ;  6 h, 75 °C
Referenz
Pyrrole syntheses based on titanium-catalyzed hydroamination of diynes
Ramanathan, Balasubramanian; et al, Organic Letters, 2004, 6(17), 2957-2960

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  10 atm, rt; 3 h, 100 °C
Referenz
Superbase-promoted multi-molecular acetylene/arylamine self-organization to 1-arylpyrroles
Schmidt, Elena Yu.; et al, Mendeleev Communications, 2020, 30(1), 109-111

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt nickel phosphide Solvents: Ethanol ,  Water ;  6 h, 2 MPa, rt → 150 °C
Referenz
Breaking binary competitive adsorption in the domino synthesis of pyrroles from furan alcohols and nitroarenes over metal phosphide
Li, Xiang; et al, Applied Catalysis, 2022, 316,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,4-Dioxane ;  72 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Indium-Catalyzed Formal N-Arylation and N-Alkylation of Pyrroles with Amines
Yonekura, Kyohei; et al, Advanced Synthesis & Catalysis, 2016, 358(18), 2895-2902

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  18 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
Referenz
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; et al, Tetrahedron Letters, 2014, 55(15), 2523-2526

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of bis[benzenaminato(2-)]di-μ-chlorodichlorotetrakis(pyridine)ditit… Solvents: Toluene ;  24 h, 140 °C
1.2 Reagents: Water
Referenz
Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners
Kaper, Tobias; et al, Organometallics, 2023, 42(13), 1459-1464

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: Benzene ;  reflux
Referenz
Pyrrole syntheses based on titanium-catalyzed hydroamination of diynes
Ramanathan, Balasubramanian; et al, Organic Letters, 2004, 6(17), 2957-2960

Synthetic Routes 10

Reaktionsbedingungen
1.1 10 d, 50 °C
Referenz
A Detective Story in Drug Discovery: Elucidation of a Screening Artifact Reveals Polymeric Carboxylic Acids as Potent Inhibitors of RNA Polymerase
Zhu, Weixing; et al, Chemistry - A European Journal, 2013, 19(26), 8397-8400

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Oxalic acid Solvents: Ethanol ;  30 min, 60 °C
Referenz
Naturally occurring organic acids for organocatalytic synthesis of pyrroles via Paal-Knorr reaction
Mohsenzadeh, Farshid; et al, Research on Chemical Intermediates, 2020, 46(12), 5255-5262

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Acetic acid ;  5 min, rt
Referenz
Paal-Knorr condensation for the synthesis of pyrrole derivatives under ultrasound irradiation
Zhang, Shu-wen; et al, Hebei Daxue Xuebao, 2009, 29(6), 618-622

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  10 min, 150 °C
1.2 Solvents: Water ;  4 h, cooled
2.1 10 d, 50 °C
Referenz
A Detective Story in Drug Discovery: Elucidation of a Screening Artifact Reveals Polymeric Carboxylic Acids as Potent Inhibitors of RNA Polymerase
Zhu, Weixing; et al, Chemistry - A European Journal, 2013, 19(26), 8397-8400

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium, compd. with ruthenium (1:1) (supported on PVP) Solvents: Methanol ;  24 h, 0.5 MPa, rt → 100 °C
Referenz
One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst
Chaudhari, Chandan; et al, New Journal of Chemistry, 2021, 45(22), 9743-9746

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Zirconium ,  Silica Solvents: Toluene ;  6 h, 150 °C
Referenz
Zr-KIT-6 catalyzed renewable synthesis of N-aryl pyrroles for producing bioactive synthetic compounds
Manal, Arjun K.; et al, Applied Catalysis, 2023, 650,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Benzene-d6
Referenz
Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides
Cannizzo, Louis F.; et al, Journal of Organic Chemistry, 1985, 50(13), 2316-23

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Bismuth trinitrate pentahydrate ;  5 min, 90 °C
Referenz
Paal-Knorr pyrrole synthesis in water
Akbaslar, Dilek; et al, Synthetic Communications, 2014, 44(9), 1323-1332

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene ;  5 h, 0.5 MPa, 110 °C
Referenz
MOFs as Multifunctional Catalysts: Synthesis of Secondary Arylamines, Quinolines, Pyrroles, and Arylpyrrolidines over Bifunctional MIL-101
Cirujano, Francisco G.; et al, ChemCatChem, 2013, 5(2), 538-549

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Gold (supported on thiol- and sulfonic acid-functionalized periodic mesoporo…) Solvents: Water ;  24 h, 80 °C
Referenz
Water-Medium and Solvent-Free Organic Reactions over a Bifunctional Catalyst with Au Nanoparticles Covalently Bonded to HS/SO3H Functionalized Periodic Mesoporous Organosilica
Zhu, Feng-Xia; et al, Journal of the American Chemical Society, 2011, 133(30), 11632-11640

Synthetic Routes 20

Reaktionsbedingungen
1.1 Catalysts: Carbonyldihydrotris(triphenylphosphine)ruthenium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  30 min, 110 °C
1.2 24 h, reflux
Referenz
Ruthenium-catalyzed conversion of 1,4-alkynediols into pyrroles
Pridmore, Simon J.; et al, Tetrahedron Letters, 2007, 48(29), 5115-5120

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid, monododecyl ester, aluminum salt (3:1) Solvents: Water ;  36 h, rt
Referenz
Room temperature aqueous Paal-Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate) trihydrate
Jafari, Abbas Ali; et al, Environmental Chemistry Letters, 2013, 11(2), 157-162

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Ethanol ;  3 h, rt
Referenz
Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone
Ji, Xiao Ming; et al, Chinese Chemical Letters, 2010, 21(8), 919-921

Synthetic Routes 23

Reaktionsbedingungen
1.1 Catalysts: Hafnium ,  Silica Solvents: Dimethylformamide ;  6 h, 150 °C
Referenz
N-aryl pyrrole synthesis from biomass derived furans and arylamine over Lewis acidic Hf doped mesoporous SBA-15 catalyst
Huang, Yao-Bing ; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(32), 12161-12167

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate Solvents: Toluene ;  12 h, 100 °C
Referenz
Efficient synthesis of substituted pyrroles through Pd(OCOCF3)2-catalyzed reaction of 5-hexen-2-one with primary amines
Chen, Xi; et al, Tetrahedron Letters, 2016, 57(47), 5215-5218

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Copper Solvents: Mesitylene
Referenz
Reactions of N-sulfinylarylamines with carbonyl compounds and a nitrile in the presence of copper
Minami, Toru; et al, Journal of Organic Chemistry, 1976, 41(24), 3811-13

2,5-dimethyl-1-phenyl-1H-pyrrole Raw materials

2,5-dimethyl-1-phenyl-1H-pyrrole Preparation Products

2,5-dimethyl-1-phenyl-1H-pyrrole Verwandte Literatur

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